2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenoxy group and a pentyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-fluorophenoxy)acetohydrazide.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 4-(pentyloxy)benzaldehyde under acidic or basic conditions to form the final product, 2-(4-Fluorophenoxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenoxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating the effects of fluorinated and pentyloxy-substituted compounds on biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and pentyloxy groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)acetohydrazide: Lacks the pentyloxyphenyl moiety, which may result in different biological and chemical properties.
N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide: Lacks the fluorophenoxy group, affecting its reactivity and interactions.
Uniqueness
2-(4-Fluorophenoxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide is unique due to the combination of the fluorophenoxy and pentyloxyphenyl groups. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23FN2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(4-pentoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23FN2O3/c1-2-3-4-13-25-18-9-5-16(6-10-18)14-22-23-20(24)15-26-19-11-7-17(21)8-12-19/h5-12,14H,2-4,13,15H2,1H3,(H,23,24)/b22-14+ |
InChI Key |
BPCHCGOTZVLHPI-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.